N-[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide
Description
The compound N-[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide features a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a sulfone (5,5-dioxido) group and a butanamide substituent. The 2-methylphenyl group at position 3 and the Z-configuration of the imine bond are critical structural features.
Properties
Molecular Formula |
C16H20N2O3S2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-[3-(2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide |
InChI |
InChI=1S/C16H20N2O3S2/c1-3-6-15(19)17-16-18(12-8-5-4-7-11(12)2)13-9-23(20,21)10-14(13)22-16/h4-5,7-8,13-14H,3,6,9-10H2,1-2H3 |
InChI Key |
SSCTXESVJNZKCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide typically involves multiple steps, starting with the preparation of the thiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different thioether derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other critical functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrahydrothieno-Thiazole Cores
N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide ()
- Key Differences :
- Impact :
- The electron-donating methoxy groups in 3,4-dimethoxyphenyl may enhance solubility compared to the hydrophobic 2-methylphenyl.
- The shorter acetamide chain reduces lipophilicity relative to butanamide.
Data Table 1: Structural and Physicochemical Comparison
Thiadiazole and Thiazolo-Pyrimidine Analogues
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) ()
- Key Differences: Core structure: 1,3,4-Thiadiazole (vs. tetrahydrothieno-thiazole). Substituents: Benzamide and dimethylamino-acryloyl groups.
- Synthesis: Reacting enaminones with active methylene compounds (e.g., acetylacetone) in acetic acid .
- Physicochemical Data :
- Yield: 82%, mp 200°C.
- IR: 1690 cm⁻¹ (C=O), 1638 cm⁻¹ (C=O).
Data Table 2: Reaction Yields and Melting Points
Functional Group and Spectroscopic Comparisons
- IR Spectroscopy :
- NMR Spectroscopy :
Biological Activity
N-[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno-thiazole core with a butanamide side chain. Its molecular formula is and it has a molecular weight of approximately 354.07 g/mol. The structural representation is crucial for understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 354.07 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C15H18N2O4S2/c1-9-4-5-13(21-3)11(6-9)17-12-7-23(19,20)8-14(12)22-15(17)16-10(2)18/h4-6,12,14H,7-8H2,1-3H3/b16-15- |
Antimicrobial Properties
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives have been tested against various bacterial strains and fungi with promising results.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes relevant to neurodegenerative diseases. In particular:
- Monoamine Oxidase (MAO) : Some derivatives have shown IC50 values in the low micromolar range for MAO-A and MAO-B inhibition, indicating potential use in treating depression and other mood disorders.
Antioxidant Activity
The antioxidant capacity of this compound was assessed using various assays (e.g., DPPH radical scavenging). Results indicated a moderate antioxidant effect, suggesting potential applications in preventing oxidative stress-related diseases.
The biological activity of this compound is hypothesized to involve:
- Enzyme Binding : The compound likely interacts with the active sites of enzymes such as MAOs and acetylcholinesterase (AChE), modulating their activity.
- Radical Scavenging : The structural components may contribute to its ability to neutralize free radicals.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on MAO Inhibition : A study demonstrated that specific substitutions on the thiazole ring significantly enhanced MAO-A inhibition potency compared to the parent compound .
- Antimicrobial Evaluation : Another study assessed various derivatives against pathogenic fungi and bacteria, revealing that modifications in side chains could improve efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
